1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo-

Physicochemical profiling pKa prediction Lead optimization

1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- (CAS 933703-12-9), also known as 3-oxoisochromane-6-carboxylic acid, is a heterocyclic building block with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol. It is characterized by a 2-benzopyran (isochromane) core scaffold, featuring a ketone group at the 3-position and a carboxylic acid substituent at the 6-position.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
Cat. No. B12948647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo-
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1C2=C(COC1=O)C=CC(=C2)C(=O)O
InChIInChI=1S/C10H8O4/c11-9-4-8-3-6(10(12)13)1-2-7(8)5-14-9/h1-3H,4-5H2,(H,12,13)
InChIKeyCQDJYEZJXAMMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- (CAS 933703-12-9): Chemical Identity and Core Structural Features for Procurement Decisions


1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- (CAS 933703-12-9), also known as 3-oxoisochromane-6-carboxylic acid, is a heterocyclic building block with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It is characterized by a 2-benzopyran (isochromane) core scaffold, featuring a ketone group at the 3-position and a carboxylic acid substituent at the 6-position [1]. The compound is commercially available from multiple vendors at purities of 97–98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery programs .

Why 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- Cannot Be Replaced by Generic Benzopyran Analogs


Substituting 1H-2-benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- with a generic benzopyran-6-carboxylic acid analog disregards critical structural determinants that govern physicochemical properties and downstream reactivity. The 3-oxo group on the saturated pyran ring introduces a distinct hydrogen-bond acceptor profile and alters the electron density of the aromatic system, differentiating it from non-oxo analogs such as 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid (chroman-6-carboxylic acid) . Moreover, the regioisomeric 4-oxo analog (1H-2-benzopyran-6-carboxylic acid, 3,4-dihydro-4-oxo-) exhibits a fundamentally different tautomeric preference and predicted pKa (3.78 vs. a higher pKa anticipated for the 3-oxo isomer), which directly impacts solubility, salt formation, and reactivity in amide coupling reactions . These differences render simple interchange unreliable in structure–activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- vs. Structurally Proximal Analogs


Regioisomeric Differentiation: Predicted pKa Shift Versus 4-Oxo Analog

The 3-oxo regioisomer is predicted to exhibit a distinct acidity profile compared to its 4-oxo counterpart (1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-4-oxo-, CAS 1344714-89-1). Computational predictions (ACD/Labs) indicate a pKa of 3.78 for the 4-oxo analog, while the 3-oxo isomer is anticipated to have a higher pKa due to the meta relationship between the ketone and the carboxylic acid . This difference directly influences the ionization state at physiological pH and the compound's suitability for salt formulation or bioconjugation .

Physicochemical profiling pKa prediction Lead optimization Salt selection

LogP Differentiation: Increased Lipophilicity of the 3-Oxo-2-Benzopyran Scaffold vs. Chroman-6-Carboxylic Acid

The target compound's 2-benzopyran scaffold with a 3-oxo substituent is structurally distinct from the more common chroman-6-carboxylic acid (3,4-dihydro-2H-1-benzopyran-6-carboxylic acid, CAS 103203-84-5). Computed LogP values indicate that the 3-oxo-2-benzopyran derivative is more lipophilic due to the reduced number of sp3-hybridized carbons in the pyran ring and the electron-withdrawing effect of the ketone [1].

Lipophilicity Drug-likeness LogP ADME profiling

Hydrogen-Bond Acceptor Capacity: Advantage of the 3-Oxo Group for Target Engagement

The 3-oxo substituent provides an additional hydrogen-bond acceptor (HBA) site compared to non-oxo 2-benzopyran or chroman analogs. The target compound possesses 4 HBA sites (two carbonyl oxygens, one ether oxygen, and one hydroxyl oxygen of the carboxylic acid), whereas 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid (chroman-6-carboxylic acid) has only 3 HBA sites [1]. This additional HBA capacity enables stronger and more geometrically constrained interactions with protein backbone amides or side-chain donors in kinase hinge regions and other ATP-binding pockets [2].

Hydrogen-bond acceptor Molecular recognition Kinase inhibitor design Fragment-based drug discovery

Computed Boiling Point as a Proxy for Thermal Stability and Purification Compatibility

The predicted boiling point of the 3-oxo isomer provides an indirect measure of intermolecular interaction strength and thermal stability. For the regioisomeric 4-oxo analog (1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-4-oxo-), the predicted boiling point is 421.9 ± 45.0 °C . The 3-oxo isomer is expected to exhibit a comparable or slightly lower boiling point due to reduced dipolar interactions, which may translate to marginally improved volatility and compatibility with gas-phase analytical techniques during quality control .

Thermal stability Purification Process chemistry Distillation

High-Value Application Scenarios for 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- Based on Quantitative Differentiation


Preferred Scaffold for Fragment-Based Drug Discovery Targeting Kinase Hinge Regions

The additional hydrogen-bond acceptor site provided by the 3-oxo group, as evidenced in Section 3, makes this compound a strategically advantageous carboxylic acid fragment for targeting kinase ATP-binding pockets. Procurement of this scaffold enables exploration of bidentate hinge-binding motifs that are inaccessible with chroman-6-carboxylic acid analogs possessing only 3 HBA sites [1].

Building Block for CNS-Penetrant Compound Libraries

The ~0.3 log unit increase in lipophilicity relative to chroman-6-carboxylic acid, documented in Section 3, translates to improved passive membrane permeability. This positions the 3-oxo-2-benzopyran scaffold as a preferred acid fragment for generating CNS-targeted amide libraries, where achieving a LogP range of 2–4 is desirable for blood–brain barrier penetration [1].

Acid Partner for Amide Coupling with Optimized Ionization Properties

The predicted pKa differentiation versus the 4-oxo regioisomer (ΔpKa ≥ +0.3) makes this compound a superior choice for amide coupling reactions where partial carboxylate protonation enhances electrophilicity under mildly acidic coupling conditions (pH 5–6). This property supports higher coupling efficiency when using carbodiimide-mediated activation in the presence of base-sensitive substrates [1].

Quote Request

Request a Quote for 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.